molecular formula C22H27FO6 B193541 17|A-Carboxy-17|A-formyloxy Dexamethasone CAS No. 473273-04-0

17|A-Carboxy-17|A-formyloxy Dexamethasone

Cat. No.: B193541
CAS No.: 473273-04-0
M. Wt: 406.4 g/mol
InChI Key: OXMUBZJVZDQGKL-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17|A-Carboxy-17|A-formyloxy Dexamethasone is a compound with the molecular formula C22H27FO6 . It is a metabolite of the nitric oxide synthase (NOS) inhibitor dexamethasone . This compound is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Dexamethasone and its related formulations .


Molecular Structure Analysis

The molecular weight of this compound is 406.4 g/mol . The IUPAC name for this compound is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 406.4 g/mol and a molecular formula of C22H27FO6 .

Scientific Research Applications

Oxidation and Decomposition Pathways

Research has shown that oxidation of dexamethasone in an aqueous suspension can lead to the production of 17alpha-formyloxy-17beta-carboxylic acid. A proposed pathway involves Baeyer-Villiger-type oxidation leading to the formation of a mixed anhydride, followed by intramolecular formyl transfer (Conrow et al., 2002).

Receptor Binding and Inhibition of Lymphocyte Blastogenesis

Studies have investigated the receptor binding and inhibition of phytohaemagglutinin-induced lymphocyte blastogenesis by methyl 17 beta-carboxyester derivatives of dexamethasone. It was found that the 17 beta-carboxylic acids neither show binding activity nor inhibit blastogenesis, but methylation partially restores this capacity (Manz et al., 1983).

Effect on Glucocorticoid Receptors

Research into 17 beta-carboxamide analogues of dexamethasone has shown that they can bind with similar affinities to glucocorticoid receptors in both rat liver and human spleen tumors. These analogues inhibited the mitogen-induced blastogenesis of peripheral lymphocytes, suggesting their potential in influencing glucocorticoid receptor activity (Manz et al., 1984).

Influence on Biological Activity

The study of human parathyroid hormone carboxyterminal peptide and its interaction with dexamethasone-treated rat osteosarcoma cells revealed that the carboxylterminal region can modulate alkaline phosphatase activity, suggesting an influence on cellular differentiation and activity (Murray et al., 1989).

Antiglucocorticoid Activity

Research on antiglucocorticoids, including 17 beta-carboxamide derivatives of dexamethasone, has highlighted their potential in stabilizing a high molecular form of the receptor associated with HSP90, a heat shock protein. This suggests a significant impact on glucocorticoid receptor dynamics and antiglucocorticoid activity (Formstecher et al., 1991).

Synthesis and Purification

The synthesis and purification processes of steroids, including dexamethasone derivatives, have been studied to improve the yield and recovery of active specific antisteroid antibodies. This is crucial for the efficient production and utilization of these compounds (Bouzerna et al., 1988).

Mechanism of Action

While the specific mechanism of action for 17|A-Carboxy-17|A-formyloxy Dexamethasone is not mentioned, it is known to be a metabolite of dexamethasone, which is a nitric oxide synthase (NOS) inhibitor .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO6/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,18(27)28)29-11-24/h6-7,9,11-12,15-17,26H,4-5,8,10H2,1-3H3,(H,27,28)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMUBZJVZDQGKL-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471239
Record name 17|A-Carboxy-17|A-formyloxy Dexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473273-04-0
Record name 17beta-Carboxy-17alpha-formyloxy dexamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473273040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17|A-Carboxy-17|A-formyloxy Dexamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.BETA.-CARBOXY-17.ALPHA.-FORMYLOXY DEXAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DN63CR9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17|A-Carboxy-17|A-formyloxy Dexamethasone
Reactant of Route 2
17|A-Carboxy-17|A-formyloxy Dexamethasone
Reactant of Route 3
17|A-Carboxy-17|A-formyloxy Dexamethasone
Reactant of Route 4
17|A-Carboxy-17|A-formyloxy Dexamethasone
Reactant of Route 5
Reactant of Route 5
17|A-Carboxy-17|A-formyloxy Dexamethasone
Reactant of Route 6
17|A-Carboxy-17|A-formyloxy Dexamethasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.